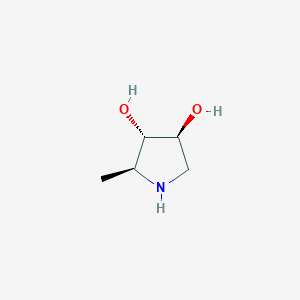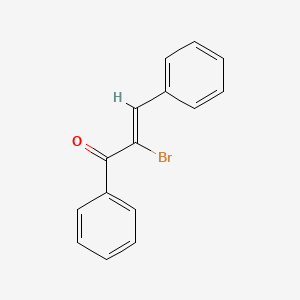![molecular formula C14H24N2O3S B12092048 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester is a complex organic compound with a unique structure that includes a thiazole ring, a carboxylic acid group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an intermediate compound to introduce the carboxylic acid functionality.
Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.
Functionalization of the Side Chain: The side chain is introduced through a series of reactions, including alkylation and amination, to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-3-[[(2S,3S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-1-oxopentyl]methylamino]-1-hydroxy-4-methylpentyl]-, ethyl ester
- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(methylamino)pentyl]-, methyl ester
Uniqueness
What sets 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester apart from similar compounds is its specific side chain structure, which may confer unique biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C14H24N2O3S |
|---|---|
Molekulargewicht |
300.42 g/mol |
IUPAC-Name |
methyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H24N2O3S/c1-5-6-15-10(9(2)3)7-12(17)13-16-11(8-20-13)14(18)19-4/h8-10,12,15,17H,5-7H2,1-4H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
GDYUDLOLECSOTA-ZYHUDNBSSA-N |
Isomerische SMILES |
CCCN[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C |
Kanonische SMILES |
CCCNC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)






![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
